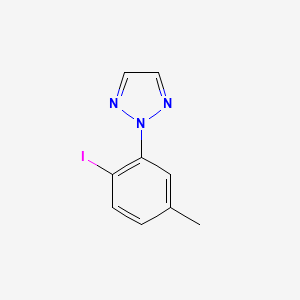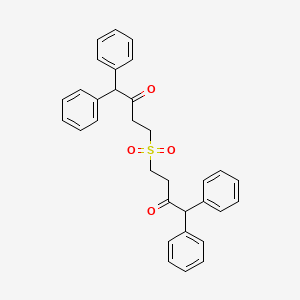![molecular formula C16H24N4 B13996045 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine CAS No. 22849-77-0](/img/structure/B13996045.png)
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound often utilize high-performance liquid chromatography (HPLC) to ensure purity and consistency. The synthesis process may involve multiple steps, including reduction reactions using stannous chloride dihydrate in ethanol .
Chemical Reactions Analysis
Types of Reactions
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like stannous chloride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Stannous chloride dihydrate, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine involves its interaction with various molecular targets. It can act as a ligand for coordination chemistry and may inhibit specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress and DNA binding .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure.
Uniqueness
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
22849-77-0 |
|---|---|
Molecular Formula |
C16H24N4 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine |
InChI |
InChI=1S/C16H24N4/c1-3-20(4-2)12-6-10-18-15-9-11-19-16-13(15)7-5-8-14(16)17/h5,7-9,11H,3-4,6,10,12,17H2,1-2H3,(H,18,19) |
InChI Key |
DGDHSVMJKWYAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC=C(C2=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



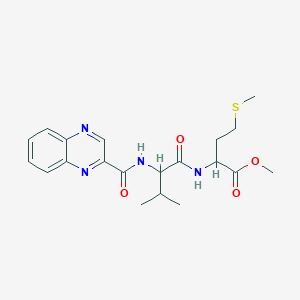
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
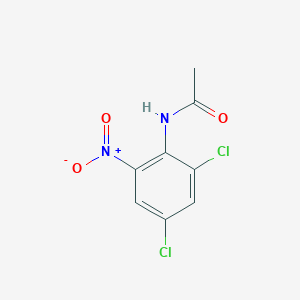
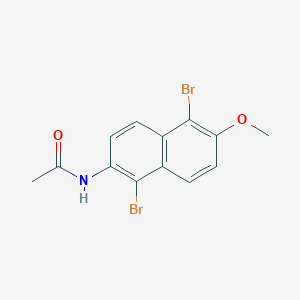
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
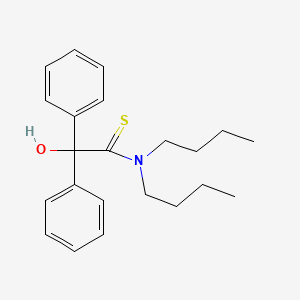
![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)


![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)
